Cas no 89315-58-2 (6,8-dichloro-1,2,3,4-tetrahydroisoquinoline)

6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a halogenated tetrahydroisoquinoline derivative with significant utility in medicinal chemistry and organic synthesis. Its rigid bicyclic structure and electron-withdrawing chloro substituents make it a valuable intermediate for the development of pharmacologically active compounds, particularly in central nervous system (CNS) research. The compound's stability and reactivity facilitate selective functionalization, enabling the synthesis of diverse analogs for structure-activity relationship studies. Its well-defined stereochemistry and purity are critical for reproducibility in experimental applications. This scaffold is particularly relevant in the design of ligands targeting adrenergic and dopaminergic receptors, underscoring its importance in neuropharmacology and drug discovery.
6,8-dichloro-1,2,3,4-tetrahydroisoquinoline structure
89315-58-2 structure
Product Name:6,8-dichloro-1,2,3,4-tetrahydroisoquinoline
CAS No:89315-58-2
MF:C9H9Cl2N
MW:202.080460309982
MDL:MFCD16743928
CID:604434
PubChem ID:12595079
Update Time:2025-05-23

6,8-dichloro-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline, 6,8-dichloro-1,2,3,4-tetrahydro-
    • 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline
    • 6,8-Dichloro-1,2,3,4-tetrahydro-isoquinoline
    • CHEMBL149673
    • 89315-58-2
    • SB39674
    • DTXSID50503773
    • AKOS011660135
    • SY317987
    • CS-0299813
    • MFCD16743928
    • EN300-147217
    • MDL: MFCD16743928
    • Inchi: 1S/C9H9Cl2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2
    • InChI Key: HRGNUIZWSIKGMT-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC2=C1CNCC2)Cl

Computed Properties

  • Exact Mass: 201.0112047g/mol
  • Monoisotopic Mass: 201.0112047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12Ų

6,8-dichloro-1,2,3,4-tetrahydroisoquinoline Pricemore >>

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6,8-dichloro-1,2,3,4-tetrahydroisoquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:89315-58-2)6,8-dichloro-1,2,3,4-tetrahydroisoquinoline
Order Number:A1044856
Stock Status:in Stock
Quantity:1g/5g/500mg/250mg/100mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:18
Price ($):655.0/2619.0/382.0/247.0/179.0
Email:sales@amadischem.com

Additional information on 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline

Introduction to 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline (CAS No. 89315-58-2)

6,8-dichloro-1,2,3,4-tetrahydroisoquinoline, identified by its Chemical Abstracts Service (CAS) number 89315-58-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the tetrahydroisoquinoline class, a scaffold widely recognized for its biological activity and pharmacological potential. The presence of chlorine substituents at the 6th and 8th positions introduces unique electronic and steric properties, making this derivative a subject of considerable interest in drug discovery programs.

The structural framework of 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline consists of a benzene ring fused with a piperidine moiety. The dichloro substitution pattern enhances the compound's reactivity and binding affinity towards various biological targets. This feature has positioned it as a valuable intermediate in synthesizing novel bioactive molecules. Recent advancements in medicinal chemistry have highlighted its role in developing potential therapeutic agents for neurological disorders, cancer, and infectious diseases.

In the context of modern drug development, 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline has been explored for its pharmacological profile. Studies indicate that derivatives of this compound exhibit promising activities as kinase inhibitors and neurotransmitter modulators. The dichloro group contributes to enhanced lipophilicity and metabolic stability, critical factors for oral bioavailability and prolonged drug action. Researchers have leveraged computational modeling and high-throughput screening to optimize analogs of this scaffold for improved efficacy and reduced toxicity.

One of the most compelling aspects of 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline is its versatility in synthetic chemistry. The compound serves as a key precursor in constructing complex molecular architectures with tailored biological functions. For instance, modifications at the nitrogen atoms or additional functional groups can yield derivatives with targeted interactions against specific disease pathways. This adaptability underscores its importance in academic research and industrial applications alike.

Recent publications have demonstrated the utility of 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline in preclinical studies aimed at addressing unmet medical needs. Researchers have synthesized libraries of tetrahydroisoquinoline derivatives and evaluated their effects on protein kinases implicated in cancer progression. Preliminary results suggest that certain analogs exhibit inhibitory activity comparable to or superior to existing clinical drugs while maintaining favorable pharmacokinetic profiles. Such findings highlight the compound's potential as a foundation for next-generation therapeutics.

The synthesis of 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advances in catalytic methods have enabled more efficient production processes without compromising structural integrity. These improvements are crucial for scaling up synthesis while adhering to regulatory standards required for pharmaceutical applications.

From a chemical biology perspective, 6 ,8 - dichloro - 1 ,2 ,3 ,4 - tetrahydroisoquinoline plays a pivotal role in understanding enzyme-drug interactions at the molecular level. Its scaffold mimics natural bioactive molecules found in biological systems but with enhanced stability against degradation by metabolic enzymes. This characteristic makes it an ideal candidate for probing mechanistic details of drug action through structural biology techniques such as X-ray crystallography or NMR spectroscopy.

The future directions for research involving 6 ,8 - dichloro - 1 ,2 ,3 ,4 - tetrahydroisoquinoline are multifaceted . Investigations into its derivatives could uncover novel mechanisms underlying diseases such as Alzheimer's or Parkinson's by targeting aberrant protein aggregation pathways . Additionally , exploring its interactions with bacterial enzymes offers possibilities for developing new antibiotics against resistant strains . Such explorations align with global efforts to combat rising healthcare challenges through innovative chemical solutions.

In summary, 6 ,8 - dichloro - 1 ,2 ,3 ,4 - tetrahydroisoquinoline ( CAS No . 89315 -58 - 2 ) stands out as a versatile intermediate with broad applications across pharmaceutical research . Its unique structural features coupled with emerging scientific findings position it as a promising candidate for developing next-generation medicines targeting diverse therapeutic areas . As synthetic methodologies continue to evolve so too will our ability harness this compound 's potential effectively advancing human health on both academic and industrial fronts.

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Amadis Chemical Company Limited
(CAS:89315-58-2)6,8-dichloro-1,2,3,4-tetrahydroisoquinoline
A1044856
Purity:99%/99%/99%/99%/99%
Quantity:1g/5g/500mg/250mg/100mg
Price ($):655.0/2619.0/382.0/247.0/179.0
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